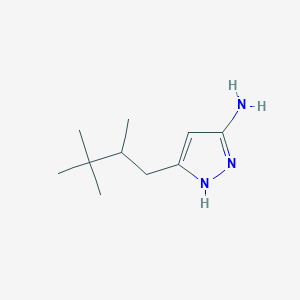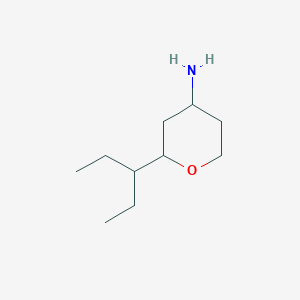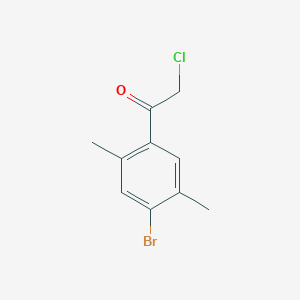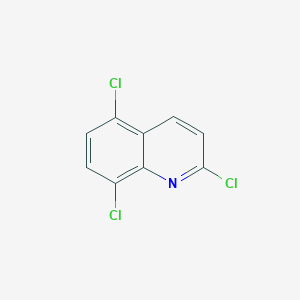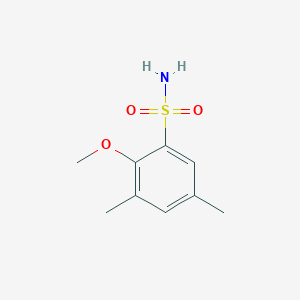
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
説明
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is a powder at room temperature . The boiling point and other physical properties were not found in the web search results.科学的研究の応用
Antitumor Activity
Sulfonamide compounds have been evaluated in cell-based antitumor screens, revealing potent cell cycle inhibitors that have progressed to clinical trials due to their preliminary clinical activities. Specifically, compounds disrupting tubulin polymerization and causing a decrease in the S phase fraction in various cancer cell lines were identified, highlighting the potential of sulfonamide compounds in oncology research (Owa et al., 2002).
Enzyme Inhibitory Activity
New series of sulfonamides have been synthesized to act as therapeutic agents for Alzheimer’s disease by inhibiting acetylcholinesterase, showing comparable activity to known inhibitors. This suggests their utility in designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Antimicrobial Activity
Sulfonamide moiety-containing compounds were synthesized with expected bactericidal and fungicidal activities, indicating the role of such compounds in developing new antimicrobial agents (El-Mariah & Nassar, 2008).
Material Science
Studies on binary mixtures involving methoxybenzene derivatives have contributed to understanding thermodynamic interactions, aiding in the development of materials with specific physical properties (Aralaguppi et al., 1992).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential for developing novel inhibitors with applications in treating conditions like glaucoma and edema (Ozmen Ozgun et al., 2019).
Electrochemical Applications
The electrochemical production of polymeric materials from sulfonamide compounds demonstrates the influence of processing conditions on molecular properties, highlighting applications in conductive polymers and electronic devices (Guo et al., 2000).
Diagnostic Imaging
Cyclic sulfonamides have been explored for labeling with radioactive isotopes for imaging purposes, suggesting their utility in developing new tracers for diagnostic imaging in diseases like cancer (Ghandi et al., 2014).
Safety And Hazards
The safety information available indicates that 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMJTBIZZKDTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
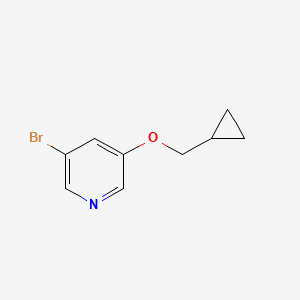
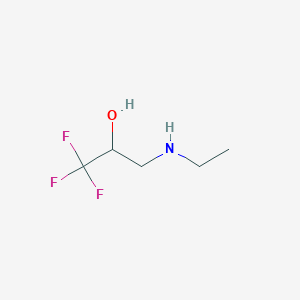
![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
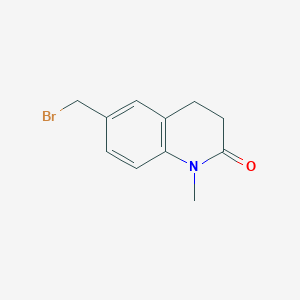
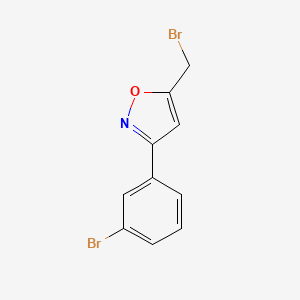
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
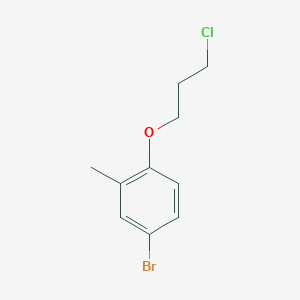
![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)
